molecular formula C10H13F2NO2 B13051229 (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13051229
M. Wt: 217.21 g/mol
InChI Key: KPPSNBYMXMDYSY-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group and a 3-(difluoromethoxy)phenyl moiety. The stereochemistry (1R,2S) is critical for its pharmacological interactions, as enantiomeric forms often exhibit divergent biological activities. This compound shares structural similarities with β-adrenergic receptor ligands, which are known for their roles in cardiovascular and respiratory therapeutics.

The difluoromethoxy group (-OCF2H) enhances metabolic stability compared to methoxy (-OCH3) substituents, a common strategy in drug design to mitigate oxidative degradation . Synthesis routes for related amino-propanol derivatives often involve enantioselective reduction of ketones or resolution of racemic mixtures using chiral auxiliaries .

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1

InChI Key

KPPSNBYMXMDYSY-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with a chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired chiral amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a simpler amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL with related compounds:

Compound Name (CAS) Substituents Molar Mass (g/mol) Melting Point (°C) Biological Activity
(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL (Hypothetical) 3-(difluoromethoxy)phenyl ~215 (estimated) Not reported Potential adrenoceptor binding
D(+)-2-Amino-3-phenyl-1-propanol (5267-64-1) 3-phenyl 151.20 90–94 Chiral building block for drug synthesis
(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL (1323966-28-4) 2-chloro-6-fluorophenyl 203.65 Not reported Structural analog for receptor studies
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL (862594-16-9) 2-fluoro-4-methylphenyl 183.23 Not reported Research use in medicinal chemistry
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indole and methoxyphenoxy groups 499.57 (estimated) Not reported Antiarrhythmic, β1-adrenoceptor affinity

Key Observations :

  • Substituent Effects: The difluoromethoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to methoxy or hydroxy groups in analogs .
  • Stereochemistry : The (1R,2S) configuration distinguishes it from (1S,2S) and (1R,2R) analogs, which are often used to study enantiomer-specific activity in receptor binding .
  • Biological Activity: Compounds with methoxy-substituted aromatic rings (e.g., ) exhibit β1-adrenoceptor affinity (IC50 values in µM range), suggesting the target compound may share similar mechanisms.

Physicochemical Properties

  • However, this may reduce aqueous solubility, requiring formulation adjustments .
  • Thermal Properties: Analogous amino-propanol derivatives (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit flash points >70°C, indicating moderate flammability .

Pharmacological Implications

While direct data for the target compound are lacking, structurally related molecules provide insights:

  • Antiarrhythmic Activity: Indole-containing analogs (e.g., ) reduce ventricular fibrillation in preclinical models, likely via β-adrenoceptor modulation.
  • Hypotensive Effects : Methoxy-substituted derivatives lower blood pressure in vivo, suggesting the difluoromethoxy variant may exhibit similar efficacy with prolonged half-life .
  • Stereochemical Sensitivity: The (1R,2S) configuration may favor binding to specific adrenoceptor subtypes, as seen in enantiomer-selective activity of (1S,2S)-chloro-fluoro analogs .

Biological Activity

(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL, also known by its CAS number 1270146-59-2, is a chiral compound with significant potential in medicinal chemistry. The compound's unique structure, characterized by a difluoromethoxy group attached to a phenyl ring and an amino alcohol backbone, suggests various biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition and receptor binding.

PropertyValue
Molecular FormulaC10H13F2NO2
Molecular Weight217.21 g/mol
Density1.231 g/cm³ (predicted)
Boiling Point331.5 °C (predicted)
pKa12.47 (predicted)

The biological activity of (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is primarily attributed to its ability to interact with specific molecular targets. The difluoromethoxy group enhances the compound's lipophilicity and binding affinity to various enzymes and receptors, which can lead to significant pharmacological effects.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to neurotransmitter receptors, influencing signaling pathways.

Biological Activity Studies

Recent research has explored the compound's potential as a therapeutic agent:

Enzyme Inhibition

Studies indicate that (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL exhibits enzyme inhibitory activity. For instance, preliminary findings suggest it may inhibit enzymes related to neurotransmitter metabolism, potentially impacting conditions such as depression or anxiety.

Receptor Binding

Molecular docking studies have demonstrated that this compound can effectively bind to serotonin receptors. This interaction suggests a possible role in modulating serotonin levels, which is crucial for mood regulation and other physiological functions.

Case Studies

Several case studies highlight the compound's biological relevance:

  • Neurotransmitter Modulation : A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin uptake. The results indicated that modifications in the difluoromethoxy group could enhance receptor binding affinity, suggesting a promising avenue for developing antidepressants.
  • Anticancer Potential : Research has also investigated the compound's potential in cancer therapy. In vitro studies showed that it could inhibit cell proliferation in certain cancer cell lines, pointing towards its utility as an anticancer agent.
  • Pharmacokinetics : Understanding the pharmacokinetic profile of (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is essential for evaluating its therapeutic potential. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparison with Similar Compounds

The unique difluoromethoxy substituent distinguishes (1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL from other structurally similar compounds:

Compound NameKey Differences
(1R,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OLTrifluoromethoxy group may alter binding properties
(1R,2S)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OLLacks fluorine substitution; different pharmacological profile

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